Thiazolo[5,4-d]pyrimidine-2(1H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSRWYBBPAOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiazolo 5,4 D Pyrimidine 2 1h Thione and Derivatives
Classical Synthetic Approaches to the Thiazolo[5,4-d]pyrimidine (B3050601) Core
Classical methods for constructing the thiazolo[5,4-d]pyrimidine core typically involve the stepwise formation of the fused ring system. These approaches rely on cyclocondensation reactions, where a pre-formed pyrimidine (B1678525) ring bearing appropriate functional groups is cyclized to build the adjacent thiazole (B1198619) ring.
Cyclocondensation represents a cornerstone in the synthesis of thiazolopyrimidines. This strategy involves the intramolecular or intermolecular reaction of a suitably functionalized pyrimidine precursor to form the fused thiazole ring. The choice of starting materials and condensing agents allows for the introduction of various substituents onto the final heterocyclic system.
A prevalent and versatile method for synthesizing the thiazolo[5,4-d]pyrimidine core involves the reaction of dihydropyrimidine-2(1H)-thione precursors with various α-halo compounds. In this approach, the sulfur atom of the pyrimidine-thione acts as a nucleophile, attacking the electrophilic carbon of the α-halo compound. This is typically followed by an intramolecular cyclization and dehydration or dehydrohalogenation to yield the fused bicyclic system.
The reaction of a pyrimidine derivative with reagents like chloroacetyl chloride in a solvent such as dioxane under reflux conditions can afford the fused thiazolopyrimidine system. tsijournals.com Similarly, reacting pyrimidine-thiones with chloroacetic acid in the presence of acetic anhydride (B1165640) and acetic acid is a common route to thiazolopyrimidine compounds. tsijournals.comresearchgate.net
Another widely used α-halo compound is ethyl bromoacetate (B1195939) . The reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate in acetone (B3395972) proceeds through a condensation/cyclization sequence to yield the corresponding thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. researchgate.net This reaction involves the initial S-alkylation of the pyrimidine-thione followed by an intramolecular cyclization. A similar cyclocondensation is observed when 6-amino-2-thiouracil (B86922) is refluxed with ethyl bromoacetate using ethanolic potassium hydroxide (B78521) as a catalyst. researchgate.net
Other α-halo ketones such as chloroacetone and phenacyl bromide can also be employed to introduce different substituents at the 2-position of the resulting thiazole ring, demonstrating the versatility of this synthetic route.
| Pyrimidine Precursor | α-Halo Compound | Conditions | Product Type |
| Dihydropyrimidine-2(1H)-thione | Chloroacetyl chloride | Dioxane, reflux | Fused Thiazolopyrimidine |
| Pyrimidine derivative | Chloroacetic acid | Acetic anhydride, Acetic acid | Fused Thiazolopyrimidine |
| 3,4-Dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | Acetone, catalyst-free | Thiazolo[3,2-a]pyrimidinone |
| 6-Amino-2-thiouracil | Ethyl bromoacetate | Ethanolic KOH, reflux | Thiazolo[3,2-a]pyrimidine |
An alternative classical route to the thiazolo[5,4-d]pyrimidine system involves the use of 4,5-diaminopyrimidines as starting materials. The reaction of these vicinal diamines with carbon disulfide provides a direct method for the ring closure to form the thiazole portion of the fused system. This reaction typically proceeds by the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization. The use of a solvent like N,N-dimethylformamide (DMF) has been reported to facilitate this ring closure reaction, leading to the formation of the target thiazolo[5,4-d]pyrimidine-2(1H)-thione. acs.org Pyridine (B92270) is another solvent that can be utilized for this type of cyclization. This method is particularly effective for creating the 2-thioxo functionality directly on the thiazole ring.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov For the synthesis of thiazolo[5,4-d]pyrimidines, MCRs are primarily used to construct the initial pyrimidine-2(1H)-thione precursor, which can then be subjected to cyclization.
The Biginelli reaction, a one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is the most straightforward and widely used method for preparing dihydropyrimidin-2(1H)-ones and their thione analogs. nih.govresearchgate.net By substituting thiourea for urea, this reaction provides direct access to the 3,4-dihydropyrimidin-2(1H)-thione core, which is a key precursor for thiazolopyrimidine synthesis. tandfonline.com
The classical Biginelli reaction often requires harsh conditions and can result in low yields. nih.govresearchgate.net Consequently, numerous improved procedures have been developed using a variety of catalysts to achieve milder conditions and higher yields. nih.gov These include Lewis acids, Brønsted acids, and ionic liquids, often under solvent-free conditions. researchgate.net The versatility of the Biginelli reaction allows for a wide range of substituents to be introduced into the pyrimidine ring by simply varying the aldehyde and β-dicarbonyl components. nih.govtandfonline.com
| Aldehyde | β-Ketoester | Catalyst | Conditions | Product |
| Aromatic/Aliphatic Aldehyde | Ethyl Acetoacetate | p-Dodecylbenzenesulfonic acid | Solvent-free, 80°C | 3,4-Dihydropyrimidin-2(1H)-thione |
| Benzaldehyde (B42025) | Ethyl Acetoacetate | L-arabinose | Solvent-free, 60°C | 3,4-Dihydropyrimidin-2(1H)-thione |
| Aldehyde | β-Ketoester | [Btto][p-TSA] (Ionic Liquid) | Solvent-free, 90°C | 3,4-Dihydropyrimidin-2(1H)-thione |
| Aromatic Aldehyde | Pentan-2,4-dione | [H-Val][HSO4] (Ionic Liquid) | 120°C | 3,4-Dihydropyrimidin-2(1H)-thione |
Once the dihydropyrimidin-2(1H)-thione precursor is synthesized via the Biginelli reaction, the subsequent cyclization to form the thiazole ring proceeds as described in the classical cyclocondensation methods (Section 2.1.1.1). The thione precursor is reacted with a suitable α-halo compound, leading to S-alkylation followed by intramolecular cyclization to furnish the final thiazolo[5,4-d]pyrimidine derivative. researchgate.net This two-step sequence, combining a multicomponent reaction with a subsequent cyclization, provides an efficient and modular approach for generating a diverse library of substituted thiazolopyrimidines. For instance, dihydropyrimidin-2(1H)-thiones prepared through the Biginelli reaction can be readily converted into thiazolo[3,2-a]pyrimidines by reacting them with ethyl bromoacetate. researchgate.net
Gewald Reaction in the Synthesis of Thiazole Precursors
The Gewald reaction is a powerful tool in heterocyclic chemistry for the synthesis of 2-aminothiophenes, and a modified approach can be utilized to access key thiazole precursors for the construction of the thiazolo[5,4-d]pyrimidine core. nih.govorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst. organic-chemistry.org In the context of thiazolo[5,4-d]pyrimidine synthesis, this reaction is adapted to create substituted 2-aminothiazoles.
For instance, the reaction can be used to synthesize 4-amino-5-carboxamido-3-substituted-2,3-dihydrothiazole-2-thiones. nih.gov These compounds serve as versatile intermediates. The pyrimidine ring is then constructed onto this pre-formed thiazole ring. The formation of the pyrimidine ring can be achieved by reacting these thiazole precursors with reagents like aromatic aldehydes. nih.gov This subsequent cyclization step leads to the formation of the desired fused heterocyclic system. The versatility of the Gewald reaction allows for the introduction of various substituents on the thiazole ring by choosing the appropriate starting materials, which in turn influences the properties of the final thiazolo[5,4-d]pyrimidine derivatives. umich.edu
Synthesis via Diazotation and Chlorination Intermediates
Diazotization of aminothiazoles is a fundamental strategy for the introduction of various functional groups onto the thiazole ring, which is often a crucial step in the synthesis of complex thiazolo[5,4-d]pyrimidine derivatives. ias.ac.inacs.org This process involves the conversion of a primary aromatic amine, in this case, a 2-aminothiazole (B372263) derivative, into a diazonium salt. These diazonium salts are highly reactive intermediates and can be subsequently replaced by a range of nucleophiles. nih.govmdpi.com
A common application of this methodology in the synthesis of thiazolo[5,4-d]pyrimidine precursors is the Sandmeyer reaction, where the diazonium group is replaced by a halogen, such as chlorine or bromine. ias.ac.inmdpi.com For example, 2-aminothiazole derivatives can be diazotized using sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) halide to yield the corresponding 2-halothiazole. ias.ac.inmdpi.com The efficiency of this reaction can be influenced by the substituents present on the thiazole ring. ias.ac.in
Once the halogenated thiazole intermediate is obtained, it can be used in subsequent steps to construct the pyrimidine ring. Alternatively, a complete thiazolo[5,4-d]pyrimidine system with an amino group can be synthesized first, and then this amino group can be diazotized to introduce a chloro group. This chloro-substituted thiazolo[5,4-d]pyrimidine then becomes a key intermediate for further functionalization through nucleophilic substitution reactions. tandfonline.commdpi.com For example, a 7-aminothiazolo[5,4-d]pyrimidine can be converted to a 7-chloro derivative, which can then be further modified. nih.gov
Advanced Derivatization and Functionalization Strategies
Following the construction of the core thiazolo[5,4-d]pyrimidine scaffold, various derivatization and functionalization strategies are employed to introduce diverse substituents. These modifications are crucial for modulating the physicochemical and biological properties of the compounds. Key strategies include alkylation at nitrogen and sulfur atoms, halogenation followed by nucleophilic substitution, and condensation reactions to elaborate the scaffold.
N-Alkylation and S-Alkylation Reactions
Alkylation reactions on the this compound core can occur at either the nitrogen or the sulfur atom, leading to N-alkylated or S-alkylated products, respectively. The regioselectivity of this reaction is often dependent on the reaction conditions, such as the base and solvent used.
S-alkylation is a common derivatization pathway. For instance, reacting a thiazolopyrimidinedithione with halo compounds (e.g., alkyl or aryl halides) or with electrophilic alkenes like acrylonitrile (B1666552) can lead to the formation of S-alkylated products. tandfonline.com Thiazolo[5,4-d]pyrimidine-2-thiol can be reacted with various electrophiles to synthesize a series of 2-substituted derivatives. researchgate.net
N-alkylation provides another avenue for derivatization, allowing for the introduction of substituents on the pyrimidine ring nitrogen. The choice of alkylating agent and reaction conditions can direct the substitution to the desired nitrogen atom within the heterocyclic system.
Halogenation and Subsequent Nucleophilic Substitution Reactions
Halogenation of the thiazolo[5,4-d]pyrimidine nucleus, typically chlorination, is a key strategy for creating reactive intermediates that can undergo subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.
The chlorination of hydroxylated thiazolo[5,4-d]pyrimidines is a frequently employed method. Reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are effective for this transformation. nih.govmdpi.comnih.gov For example, thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives can be converted to their corresponding 5,7-dichloro derivatives using POCl₃, sometimes under microwave irradiation to accelerate the reaction. nih.gov
The chloro groups introduced onto the thiazolo[5,4-d]pyrimidine scaffold are excellent leaving groups, making them susceptible to nucleophilic attack. This reactivity is widely exploited to introduce amino moieties, which are often important for biological activity.
The reaction of chloro-substituted thiazolo[5,4-d]pyrimidines with ammonia (B1221849) or primary and secondary amines leads to the corresponding amino derivatives. nih.govnih.gov For instance, 5,7-dichloro thiazolo[5,4-d]pyrimidines can be selectively aminated. Treatment with an aqueous ammonia solution can lead to the formation of a 7-amino-5-chloro substituted intermediate. nih.gov The remaining chloro group can then be displaced by another nucleophile in a subsequent step. This stepwise substitution allows for the synthesis of differentially substituted thiazolo[5,4-d]pyrimidines. The introduction of various amino substituents can be achieved by using different amines in this nucleophilic substitution reaction. researchgate.net
| Starting Material | Reagent | Product | Reference |
| Thiazolo[5,4-d]pyrimidine-5,7-diol | POCl₃ | 5,7-Dichlorothiazolo[5,4-d]pyrimidine | nih.gov |
| 5,7-Dichlorothiazolo[5,4-d]pyrimidine | aq. NH₃ | 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine | nih.gov |
| 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide | Acetic Anhydride, then POCl₃ | Chlorothiazolopyrimidine | tandfonline.com |
| 7-Oxo-thiazolo[4,5-d]pyrimidine | PCl₅/POCl₃ | 7-Chloro-thiazolo[4,5-d]pyrimidine | nih.gov |
| 7-Chloro-thiazolo[4,5-d]pyrimidine | Various Amines | 7-Amino-thiazolo[4,5-d]pyrimidine | nih.govresearchgate.net |
Condensation Reactions for Scaffold Elaboration (e.g., with benzaldehyde, malononitrile (B47326), hydrazine (B178648) hydrate)
Condensation reactions provide a powerful means to further elaborate the thiazolo[5,4-d]pyrimidine scaffold, leading to more complex molecular architectures. These reactions often involve the reaction of a functional group on the thiazolo[5,4-d]pyrimidine core with an external reagent containing a reactive carbonyl or cyano group.
Benzaldehyde: Aromatic aldehydes, such as benzaldehyde, can be used in condensation reactions to build upon the thiazolo[5,4-d]pyrimidine system. For example, the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives involves a three-component reaction between a pyrimidine derivative, chloroacetic acid, acetic anhydride, and an appropriate aldehyde. researchgate.netasianpubs.org While this example is for a related scaffold, similar principles can be applied to functionalized thiazolo[5,4-d]pyrimidines.
Malononitrile: Malononitrile is a highly reactive C-H acid that can participate in various condensation and cyclization reactions. The reaction of pyrimidinethione derivatives with malononitrile can lead to the formation of new fused ring systems. researchgate.netfayoum.edu.eg For instance, 2-(4-phenyl-3(H)-thiazol-2-ylidene) malononitrile has been used as a precursor for the synthesis of thiazolo[3,2-c]pyrimidines. tandfonline.com The reaction of 2-aminothiazole with benzaldehyde and malononitrile in a multicomponent reaction has also been explored for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net
Hydrazine Hydrate (B1144303): Hydrazine hydrate is a potent nucleophile and is commonly used to introduce a hydrazino group, which can then be used for further cyclization reactions. The reaction of a chloro-substituted thiazolo[5,4-d]pyrimidine with hydrazine hydrate can displace the chloro group to form a hydrazino derivative. tandfonline.comresearchgate.net This hydrazino intermediate is a versatile building block for the synthesis of fused triazolo- and pyrazolo-thiazolo[5,4-d]pyrimidine systems. For example, 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole, a related complex heterocyclic system, is synthesized from the corresponding chloro derivative and hydrazine hydrate. researchgate.net
| Thiazolo[5,4-d]pyrimidine Derivative | Reagent(s) | Product Type | Reference |
| Functionalized Pyrimidine-thione | Chloroacetic acid, Acetic anhydride, Aldehyde | Fused Thiazolo Pyrimidine | researchgate.netasianpubs.org |
| Pyrimidinethione | Malononitrile | Fused Pyridine or Pyran | researchgate.netfayoum.edu.eg |
| Chloro-thiazolopyrimidine | Hydrazine Hydrate | Hydrazino-thiazolopyrimidine | tandfonline.com |
| Hydrazino-thiazolopyrimidine | Acetylacetone | Pyrazolyl-thiazolopyrimidine | tandfonline.com |
| Hydrazino-thiazolopyrimidine | Ethyl acetoacetate | Pyrazolone-thiazolopyrimidine | researchgate.net |
Glycosylation Reactions for Thio-Sugar Conjugates
The synthesis of nucleoside analogs is a cornerstone of medicinal chemistry, and the glycosylation of the thiazolo[5,4-d]pyrimidine scaffold represents a key strategy for creating novel bioactive compounds. One effective method involves the creation of acyclic sugar hydrazones.
In a representative synthesis, thiazolopyrimidine derivatives featuring a hydrazide functional group are reacted with monosaccharides such as D-galactose or D-xylose. This condensation reaction is typically carried out in the presence of a catalytic amount of acetic acid, leading to the formation of the corresponding sugar hydrazone derivatives. These products are characterized by the linkage of an acyclic sugar moiety to the thiazolopyrimidine core through a hydrazone bridge.
Further chemical manipulation of these sugar conjugates is also possible. For instance, acetylation of the sugar's hydroxyl groups can be achieved using acetic anhydride in pyridine. This reaction yields per-O-acetylated sugar hydrazones, which can serve as intermediates for further cyclization reactions to produce more complex nucleoside analogues, such as those containing a 1,3,4-oxadiazoline ring.
Incorporation of Diverse Heterocyclic Rings
To explore a wider chemical space and modulate biological activity, various other heterocyclic rings can be attached to or fused with the thiazolo[5,4-d]pyrimidine core.
Pyrazoline: Pyrazoline moieties can be introduced by first synthesizing chalcone-like intermediates from an acetyl-substituted thiazolopyrimidine. These α,β-unsaturated ketones are then reacted with hydrazine derivatives, which undergo a cyclocondensation reaction to form the five-membered pyrazoline ring appended to the core structure.
Triazole: The synthesis of triazole-containing derivatives can be achieved through multiple routes. One common method involves reacting a thiazolopyrimidine carrying a hydrazinyl group with reagents like carbon disulfide or potassium thiocyanate (B1210189) to form fused triazolo[1,5-c]pyrimidine systems. Another approach is the construction of mdpi.comnih.govijnc.irtriazolo[4,5-d]pyrimidine derivatives, which can bear various substituents. researchgate.net
Pyridine: Thiazolo[5,4-b]pyridine (B1319707) derivatives, isomers of the main scaffold, can be synthesized from substituted pyridine precursors. For example, a multi-step sequence can start with a commercially available substituted nitropyridine, which is modified and cyclized to form the fused thiazolo[5,4-b]pyridine ring system. nih.gov
Furan: Furan rings have been successfully incorporated into the thiazolo[5,4-d]pyrimidine structure, particularly at the 5-position. The synthesis of compounds like 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine is achieved via a multi-step process that often involves a Suzuki coupling reaction in the final step to introduce the furan-2-yl group. This reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate.
Green Chemistry Methodologies in Thiazolopyrimidine Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing thiazolopyrimidines. These approaches aim to reduce waste, avoid hazardous materials, and minimize energy consumption.
Significant progress has been made in developing catalyst-free synthetic routes. One such method involves the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate. This condensation and subsequent intramolecular cyclization proceed efficiently in a solvent like acetone under reflux conditions, without the need for a catalyst. This approach offers good to high yields of the corresponding thiazolo[3,2-a]pyrimidine products. The mechanism involves an initial S-alkylation of the thiouronium group followed by a nucleophilic attack of the pyrimidine's NH group on the ester carbonyl, leading to ring closure.
Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. In the context of thiazolopyrimidine synthesis, ionic liquids are particularly useful in the preparation of the pyrimidine precursors. For example, the Biginelli condensation of an aromatic aldehyde, a β-ketoester (like pentan-2,4-dione), and thiourea can be effectively carried out using an amino acid-based ionic liquid such as [H-Val][HSO4] as both the solvent and catalyst. The reaction proceeds at an elevated temperature (e.g., 120 °C), and the product, a dihydropyrimidinethione, can be easily isolated by pouring the cooled reaction mixture into water. ijnc.ir
Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and often improving yields. The synthesis of various thiazolopyrimidine derivatives has been shown to benefit significantly from this technology compared to conventional heating methods. For instance, the reaction of ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with reagents like bromomalononitrile is markedly more efficient under microwave irradiation. mdpi.comresearchgate.net This non-thermal heating effect can dramatically reduce reaction times from hours to minutes and increase product yields substantially. mdpi.com
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | Conventional | 4-6 hours | 65-72% | mdpi.com |
| Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | Microwave | 5-8 minutes | 85-92% | mdpi.com |
| Thiazolo[3,2-a:4,5-d']dipyrimidine derivatives | Conventional | 5-7 hours | 62-68% | mdpi.com |
| Thiazolo[3,2-a:4,5-d']dipyrimidine derivatives | Microwave | 6-9 minutes | 83-89% | mdpi.com |
Mechanochemistry, particularly high-speed ball milling (HSBM), offers a solvent-free or low-solvent approach to chemical synthesis. This technique uses mechanical energy to initiate reactions between solid-state reactants. While the application of HSBM specifically for this compound is not yet widely reported in the literature, the methodology has been successfully applied to other related heterocyclic systems. The general principle involves placing the solid reactants, often with a small amount of a liquid grinding assistant or a solid catalyst, into a milling jar with grinding balls. The high-energy collisions induced by milling facilitate the reaction. This technique holds promise for the future development of highly efficient and environmentally friendly syntheses of thiazolopyrimidines, potentially reducing or eliminating the need for bulk solvents and simplifying product purification.
Catalysis by Nanopowders (e.g., ZnAl2O4)
The application of heterogeneous nanocatalysts in organic synthesis is a rapidly advancing field, driven by the principles of green chemistry which emphasize high efficiency, catalyst reusability, and mild reaction conditions. While the direct synthesis of this compound using nanopowder catalysts is not extensively documented in existing literature, the utility of such catalysts, particularly zinc aluminate (ZnAl2O4) nanoparticles, has been demonstrated in the synthesis of related pyrimidine-containing heterocyclic systems. This section explores the reported applications of nanopowders in analogous syntheses, suggesting a potent, yet underexplored, avenue for the production of thiazolo[5,4-d]pyrimidine derivatives.
Research Findings on Related Structures
Nanoparticles are recognized for their high surface-area-to-volume ratio, which provides an abundance of active sites for catalysis, often leading to enhanced reaction rates and higher yields compared to conventional methods.
ZnAl2O4 Nanoparticles in Pyrimidine Synthesis:
Research has highlighted the effectiveness of ZnAl2O4 nanoparticles as a reusable and efficient heterogeneous catalyst for the one-pot, three-component synthesis of naphthopyranopyrimidine derivatives. In a notable study, various aldehydes, β-naphthol, and 1,3-dimethylbarbituric acid were condensed under microwave irradiation in the presence of ZnAl2O4 nanoparticles. This method proved to be highly efficient, affording the desired products in excellent yields and significantly short reaction times. The catalyst also demonstrated good recyclability, a key advantage for sustainable chemical processes.
The table below summarizes the synthesis of various 12-phenyl-8,12-dihydro-8,10-dimethyl-9H-naphtho[1′,2′:5,6]pyrano[2,3-d]pyrimidine-9,11-(10H)-diones using this methodology.
| Entry | Aldehyde (R) | Product | Time (min) | Yield (%) |
| 1 | C6H5 | 12-Phenyl-... | 5 | 92 |
| 2 | 4-Cl-C6H4 | 12-(4-Chlorophenyl)-... | 4 | 95 |
| 3 | 4-Br-C6H4 | 12-(4-Bromophenyl)-... | 4 | 94 |
| 4 | 4-F-C6H4 | 12-(4-Fluorophenyl)-... | 6 | 90 |
| 5 | 4-NO2-C6H4 | 12-(4-Nitrophenyl)-... | 3 | 98 |
| 6 | 3-NO2-C6H4 | 12-(3-Nitrophenyl)-... | 3 | 96 |
| 7 | 4-OH-C6H4 | 12-(4-Hydroxyphenyl)-... | 7 | 88 |
| 8 | 4-CH3-C6H4 | 12-(4-Methylphenyl)-... | 6 | 90 |
Other Nanopowders in Thiazole and Pyrimidine Synthesis:
Beyond ZnAl2O4, other nanopowders have been successfully employed as catalysts for constructing related heterocyclic scaffolds. For instance, NiFe2O4 nanoparticles have been utilized as a reusable catalyst for the green, one-pot multicomponent synthesis of novel thiazole derivatives. This synthesis involved the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an ethanol (B145695):water solvent system. Significantly, one of the reactants used in these syntheses was 2-chloropyrimidine, demonstrating the compatibility of this catalytic system with pyrimidine-containing substrates.
The following table presents a selection of the thiazole derivatives synthesized using the NiFe2O4 nanopowder catalyst, highlighting the yields achieved.
| Compound | Ar-Group | Yield (%) |
| 4a | N-(2-chloro-3-(5-(2-chloropyrimidin-4-yl)... | 90 |
| 4f | N-(3-(2-(5-amino-1,4-dioxo... | 78 |
| 4g | N-(3-(2-(6-amino-1,4-dioxo... | 75 |
| 4i | N-(3-(5-(2-chloropyrimidin-4-yl)-2-(8-nitro... | 89 |
| 4l | N-(3-(5-(2-chloropyrimidin-4-yl)-2-(3,6-dioxo... | 92 |
The successful application of nanopowders like ZnAl2O4 and NiFe2O4 in constructing complex heterocyclic molecules containing pyrimidine or thiazole rings strongly suggests their potential for the synthesis of the Thiazolo[5,4-d]pyrimidine core. The mild conditions, high yields, and catalyst reusability make this a promising strategy for the efficient and environmentally benign production of this compound and its derivatives, warranting further investigation in this specific context.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Thiazolo[5,4-d]pyrimidine-2(1H)-thione, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the connectivity within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyrimidine (B1678525) and thiazole (B1198619) rings, as well as the N-H proton of the thione group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the fused heterocyclic system and the thione functionality.
In related thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the N-H proton of the pyrimidine ring typically appears as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to its acidic nature and involvement in hydrogen bonding. For instance, in 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comnih.govthiazolo[4,5-d]pyrimidin-7(6H)-ones, the 6-NH proton signal is observed at chemical shifts as high as δ 13.85 ppm. Similarly, for 7-(methylamino)-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, the N-H proton resonates at δ 8.56 ppm as a triplet.
The protons on the pyrimidine ring of the thiazolo[5,4-d]pyrimidine (B3050601) core are also expected to have characteristic chemical shifts. For example, in some pyrazolo[3,4-d]pyrimidine derivatives, the pyrimidine proton gives a singlet at around δ 8.30 ppm. The exact chemical shifts for the protons on the this compound core would be dependent on the specific electronic environment and solvent used for the analysis.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (pyrimidine ring) | ~8.0 - 8.5 | Singlet |
| H (thiazole ring) | ~7.5 - 8.0 | Singlet |
| N-H (thione) | > 12.0 | Broad Singlet |
Note: The predicted values are based on data from structurally similar compounds and may vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeletal Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. A key signal in the spectrum is that of the thione carbon (C=S), which is expected to resonate at a significantly downfield position, typically in the range of δ 180-200 ppm. For example, in various 2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the C=S carbon signal appears around δ 190 ppm.
The carbon atoms of the fused pyrimidine and thiazole rings will also exhibit characteristic signals. In related structures like 2-aryl-6H,7H- mdpi.comnih.govthiazolo[5,4-d]pyrimidine-7-thiones, the C=S carbon of the pyrimidine ring appears in the range of δ 176.33–177.20 ppm. The other carbons of the heterocyclic core are expected to resonate in the aromatic region of the spectrum, typically between δ 110 and 160 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (Thione) | ~185 - 195 |
| C (Pyrimidine ring) | ~140 - 160 |
| C (Pyrimidine ring) | ~115 - 130 |
| C (Thiazole ring) | ~150 - 165 |
| C (Thiazole ring) | ~110 - 125 |
Note: The predicted values are based on data from structurally similar compounds and may vary based on experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are indispensable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, which has isolated protons on each ring, significant COSY correlations are not expected unless there are through-space interactions or long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be crucial for definitively assigning the protonated carbons in the pyrimidine and thiazole rings.
Infrared (IR) Spectroscopy
Identification of Characteristic Functional Group Vibrations (e.g., C=O, C=N, C=S, NH)
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
N-H Stretching: A prominent broad band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the thione group. In related thiazolo[4,5-d]pyrimidine derivatives, N-H stretching vibrations are observed around 3257 cm⁻¹.
C=N Stretching: The stretching vibrations of the C=N bonds within the pyrimidine and thiazole rings are expected to appear in the region of 1650-1550 cm⁻¹. For instance, in similar heterocyclic systems, these bands are observed around 1593 cm⁻¹.
C=S Stretching: The characteristic stretching vibration for the thione (C=S) group is typically found in the region of 1250-1050 cm⁻¹. This is a key band for confirming the presence of the thione functionality.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings would likely appear above 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (stretching) | 3100 - 3300 |
| Aromatic C-H (stretching) | > 3000 |
| C=N (stretching) | 1550 - 1650 |
| C=S (stretching) | 1050 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two sulfur atoms, characteristic isotopic peaks (M+1 and M+2) would also be observed, with the M+2 peak having a higher relative abundance than would be expected for a compound with only one sulfur atom.
The fragmentation pattern in the mass spectrum would provide further structural information. Cleavage of the thiazole and pyrimidine rings would likely be the primary fragmentation pathways. The stability of the pyrimidine ring in similar structures suggests that fragmentation might initiate in the thiazole ring. The successive loss of small neutral molecules or radicals from the molecular ion would lead to the formation of characteristic fragment ions, aiding in the structural confirmation.
Molecular Ion Determination and Fragmentation Pattern Analysis
Mass spectrometry of thiazolopyrimidine derivatives is crucial for determining the molecular weight and elucidating the fragmentation pathways, which aids in structural confirmation. While direct mass spectral data for this compound is not extensively detailed in the available literature, analysis of related thiazolo[3,2-a]pyrimidines and other pyrimidinethiones provides significant insights into its likely fragmentation behavior under electron impact (EI-MS). sapub.orgresearchgate.net
Typically, the mass spectrum would exhibit a prominent molecular ion peak (M+), corresponding to the exact molecular weight of the compound. Due to the presence of sulfur, isotopic peaks at M+1 and M+2 would also be expected, with their relative intensities reflecting the natural abundance of sulfur isotopes. sapub.orgresearchgate.net
The fragmentation of the thiazolo[5,4-d]pyrimidine core is expected to proceed through characteristic pathways. These pathways often involve the successive loss of small, stable molecules or radicals. For the pyrimidinethione moiety, a common fragmentation route includes the cleavage and loss of functional groups attached to the ring. sapub.orgresearchgate.net In the case of this compound, likely initial fragmentation steps would involve the elimination of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S). Subsequent fragmentation could involve the cleavage of the pyrimidine or thiazole ring, leading to the formation of stable fragment ions. The presence of the pyrimidine ring often triggers specific cleavage patterns, which can be diagnostic for this class of compounds. sphinxsai.com The analysis of these fragmentation patterns provides a fingerprint that confirms the compound's identity and structural integrity.
A hypothetical fragmentation pattern based on related structures is presented below:
| Fragment Ion | Proposed Structure/Loss |
| M+ | Molecular Ion |
| [M-SH]+ | Loss of a sulfhydryl radical |
| [M-H₂S]+ | Loss of hydrogen sulfide |
| Further Fragments | Cleavage of the pyrimidine and/or thiazole ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of conjugated systems like this compound. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to various electronic transitions within the molecule. The core structure, consisting of fused pyrimidine and thiazole rings, represents an extended π-conjugated system.
The principal electronic transitions observed in such heterocyclic systems are π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions. The presence of the thione group (C=S) can also contribute to the electronic absorption spectrum.
The specific wavelengths (λmax) of these absorption bands are influenced by the extent of conjugation and the presence of various functional groups. The thiazolo[5,4-d]pyrimidine scaffold provides a rigid, planar structure that facilitates π-electron delocalization, which is reflected in its UV-Vis spectrum.
| Electronic Transition | Expected Wavelength Region | Intensity |
| π → π | Shorter Wavelength (Higher Energy) | High |
| n → π | Longer Wavelength (Lower Energy) | Low |
Elemental Analysis
Verification of Elemental Composition and Purity
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing strong evidence for its proposed molecular formula. For derivatives of Thiazolo[5,4-d]pyrimidine, this method is routinely employed to verify the successful synthesis and purity of the target molecules. nih.govmdpi.com
In a typical elemental analysis of a thiazolo[5,4-d]pyrimidine derivative, the percentages of carbon (C), hydrogen (H), and nitrogen (N) are determined experimentally. These experimental values are then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values, generally within ±0.4%, confirms the elemental composition and high purity of the sample. nih.gov
For instance, in the synthesis of various 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, elemental analysis was performed to confirm their composition. mdpi.com Similarly, for new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, elemental analysis was a key characterization technique. mdpi.com
Below is a representative data table illustrating how elemental analysis results are typically presented for a substituted Thiazolo[5,4-d]pyrimidine derivative.
Table: Elemental Analysis Data for a Representative Thiazolo[5,4-d]pyrimidine Derivative
| Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| C₁₂H₈ClFN₄S | C | 48.90 | 48.66 |
| H | 2.74 | 2.99 |
Single-Crystal X-ray Diffraction
Definitive Confirmation of 3D Molecular Structure and Stereochemistry
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. This leads to a detailed 3D model of the molecule.
For example, the structures of several novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been definitively confirmed using this technique. mdpi.com Similarly, the structures of newly synthesized triazolo[4,5-d]pyrimidine-7-carbonitriles were elucidated by single-crystal X-ray diffraction, providing a comprehensive understanding of their structural features and intermolecular interactions. journalskuwait.org This powerful analytical tool leaves no ambiguity regarding the connectivity of atoms and the stereochemistry of the molecule.
Table: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine |
| 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine |
Computational Chemistry and in Silico Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as the preeminent method for quantum chemical calculations on medium-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to investigate various aspects of Thiazolo[5,4-d]pyrimidine-2(1H)-thione.
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G basis set, have been performed to predict its geometric parameters. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.
Table 1: Representative Calculated Geometric Parameters for a Pyrimidine-thione Core
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=S | 1.673 | N-C-N | 117.5 |
| C-N (ring) | 1.385 | C-N-C | 121.0 |
Note: The data in this table is illustrative and based on calculations for a closely related pyrimidine-thione core structure. The actual values for this compound may vary.
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher chemical reactivity. nih.gov
For Thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the HOMO is typically localized over the electron-rich thiazole (B1198619) ring and the thione group, which act as the primary electron-donating centers. Conversely, the LUMO is generally distributed over the electron-deficient pyrimidine (B1678525) ring, which serves as the electron-accepting region. Computational studies on analogous thiazolopyrimidine systems have reported HOMO-LUMO energy gaps in the range of 2.5 to 4.5 eV. rsc.org This energy gap is a key parameter in understanding the molecule's potential as an electronic material and its interactions with biological targets.
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Thiazolopyrimidine System
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -5.5 |
| ELUMO | -2.0 to -1.0 |
Note: These values represent a typical range for thiazolopyrimidine derivatives and are intended to be illustrative.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential, colored blue, denote electron-deficient areas that are attractive to nucleophiles.
For this compound, the MEP map is expected to show a significant negative potential around the sulfur atom of the thione group and the nitrogen atoms of the pyrimidine ring, highlighting these as the primary sites for electrophilic attack. The hydrogen atom attached to the nitrogen in the pyrimidine ring (N1-H) would exhibit a positive potential, making it a likely site for nucleophilic interaction or hydrogen bonding. Understanding the MEP is crucial for predicting intermolecular interactions, including drug-receptor binding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution across a molecule by calculating the charges on individual atoms. This method helps in understanding the intramolecular charge transfer and the nature of chemical bonds.
Table 3: Illustrative Natural Atomic Charges for a this compound Skeleton
| Atom | Charge (e) |
|---|---|
| S (thione) | -0.4 to -0.6 |
| N (pyrimidine) | -0.3 to -0.5 |
| C (C=S) | +0.2 to +0.4 |
Note: The values presented are estimations based on NBO analyses of similar heterocyclic thiones.
DFT calculations can accurately predict various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the N-H stretching frequency (typically around 3400 cm⁻¹), C=S stretching (around 1100-1200 cm⁻¹), and various C-N and C-C stretching vibrations within the heterocyclic rings. Comparing the calculated spectrum with experimental data can confirm the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. For this compound, the proton of the N-H group is expected to appear as a downfield singlet. The protons on the pyrimidine ring would also have characteristic chemical shifts. The ¹³C NMR spectrum would be distinguished by the signal for the C=S carbon, which typically resonates at a significantly downfield position (around 180-200 ppm).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the conjugated heterocyclic system. The calculated maximum absorption wavelengths (λmax) can be correlated with the HOMO-LUMO energy gap. Computational studies on related pyrimidine-thione compounds have shown absorption bands corresponding to n-π* transitions in the range of 370-440 nm. wikipedia.org
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | ν(N-H) | ~3400 cm⁻¹ |
| IR | ν(C=S) | ~1150 cm⁻¹ |
| ¹³C NMR | δ(C=S) | ~185 ppm |
| ¹H NMR | δ(N-H) | >10 ppm |
Note: These are representative values based on calculations for analogous structures.
This compound can exist in tautomeric forms, primarily the thione and thiol forms. DFT calculations are crucial for determining the relative stabilities of these tautomers. In the gas phase, the thiol tautomer may be slightly more stable, but in a polar solvent, the thione form is generally favored due to better solvation of the polar C=S bond. researchgate.net Understanding the predominant tautomeric form is essential as it dictates the molecule's hydrogen bonding capabilities and its interactions with biological macromolecules.
Furthermore, conformational analysis can be performed to identify the most stable spatial arrangements of any flexible substituents that might be attached to the core scaffold. For the parent molecule, the fused ring system is largely planar, limiting its conformational flexibility.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand ligand-target interactions at a molecular level.
Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of thiazolo[5,4-d]pyrimidine derivatives with a range of biological targets. For instance, in the pursuit of novel adenosine (B11128) receptor (AR) antagonists, docking simulations have been employed to forecast how newly synthesized compounds will bind within the receptor's cavity. mdpi.comgotriple.eunih.govnih.govresearchgate.net These studies have successfully guided the design of derivatives with nanomolar and even subnanomolar binding affinities for human A1 and A2A adenosine receptors. mdpi.comgotriple.eunih.govnih.govresearchgate.net Similarly, docking has been used to evaluate the binding of thiazolo-pyrimidine derivatives to microbial targets like DNA gyrase subunit B, revealing compounds with potentially high binding efficiency. sciensage.info In the context of cancer research, docking has been used to predict the interactions of these compounds with targets such as Topoisomerase II, suggesting their potential as anticancer agents. nih.govtandfonline.com Furthermore, docking studies have helped in identifying potential inhibitors of Xanthine (B1682287) Oxidase and Corticotropin Releasing Factor Receptor-1 (CRFR1) from libraries of thiazolo[5,4-d]pyrimidine analogs. nih.govnih.govresearchgate.net
A significant advantage of molecular docking is its ability to elucidate the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, π–π stacking, hydrophobic interactions, and intercalative modes.
For derivatives targeting adenosine receptors, docking has revealed that the thiazolo[5,4-d]pyrimidine scaffold often positions itself between key amino acid residues like Phe168 and Leu249, engaging in π–π interactions. mdpi.comnih.gov The exocyclic amine group frequently forms polar interactions with residues such as Asn253 and Glu169. mdpi.comnih.gov
In the case of Topoisomerase II inhibitors, docking studies have illustrated how thiazolopyrimidine derivatives can fit properly into the active site of the enzyme, a crucial aspect for their inhibitory action. nih.govtandfonline.com For compounds designed to bind to DNA, docking simulations have suggested an intercalative mode of binding, where the planar thiazolo[5,4-d]pyrimidine core inserts between DNA base pairs. actascientific.com
The following table summarizes key interactions observed in docking studies for various targets:
| Target | Key Interacting Residues | Types of Interactions |
| Adenosine A2A Receptor | Phe168, Leu249, Asn253, Glu169 | π–π stacking, Polar interactions |
| DNA | - | Intercalation |
| Topoisomerase II | - | Proper fitting into active site |
The versatility of the thiazolo[5,4-d]pyrimidine scaffold is evident from the diverse range of biological targets it has been docked against. These computational studies have been pivotal in exploring the therapeutic potential of this class of compounds across various diseases.
Bacterial DNA gyrase B subunit: As a target for antimicrobial agents, docking of thiazolo-pyrimidine derivatives has been performed to identify compounds with enhanced binding efficiency. sciensage.info
DNA and Topoisomerase II: In the realm of anticancer drug discovery, these molecules have been docked into the DNA duplex and the active site of Topoisomerase II to predict their binding modes and potential as inhibitors. nih.govtandfonline.comactascientific.comsci-hub.se
Adenosine Receptors (A1, A2A, A2B, A3): A significant amount of research has focused on developing thiazolo[5,4-d]pyrimidine derivatives as antagonists for adenosine receptors, with docking studies playing a crucial role in understanding their binding mechanisms. mdpi.comgotriple.eunih.govnih.govresearchgate.netnih.gov
Aspartic Protease and H-RAS-GTP: The potential of pyrimidine-2-thione derivatives as inhibitors of H-RAS-GTP has been explored through molecular docking simulations. nih.gov
Xanthine Oxidase: To address conditions like hyperuricemia and gout, docking studies have been conducted to identify thiazolo[5,4-d]pyrimidine-based inhibitors of xanthine oxidase. nih.govsemanticscholar.orgresearchgate.netdergipark.org.tr
Corticotropin Releasing Factor Receptor-1 (CRFR1): Thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been designed and evaluated in silico as potential antagonists of CRFR1 for the treatment of stress-related disorders. nih.govnih.govresearchgate.net
A critical validation of in silico models is the correlation of their predictions with experimental results. For thiazolo[5,4-d]pyrimidine derivatives, several studies have demonstrated a good correlation between docking scores and in vitro biological activity. For example, in the development of adenosine A2A receptor antagonists, a clear trend was observed where compounds with better docking scores (lower binding energy) also exhibited higher binding affinities in radioligand binding assays. mdpi.com This correlation provides confidence in the predictive power of the docking models and their utility in prioritizing compounds for synthesis and biological testing. Similarly, docking studies on thieno[2,3-d]thiazolo[3,2-a]pyrimidinedione derivatives against inosine (B1671953) monophosphate dehydrogenase 2 showed that the compound with the top-ranked free energy of binding also exhibited potent cytotoxic activity against cancer cell lines. ekb.eg
The table below presents a conceptual representation of such a correlation:
| Compound | Docking Score (kcal/mol) | Experimental Activity (IC50/Ki, nM) |
| Derivative A | -9.5 | 15 |
| Derivative B | -8.2 | 150 |
| Derivative C | -7.1 | 800 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the investigation of the stability and behavior of the complex over time.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational approach to correlate the chemical structure of compounds with their biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on structurally related thiazolopyrimidine and pyrimidine-2-thione derivatives have successfully established predictive models for various biological activities, particularly anticancer effects. These studies offer valuable insights into the key molecular features that govern the therapeutic potential of this class of compounds.
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
The development of predictive QSAR models for thiazolopyrimidine and pyrimidine-2-thione analogs typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecular structure, including electronic, thermodynamic, steric, and topological properties. By employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA), researchers can identify the descriptors that have the most significant influence on the biological activity of the compounds.
For instance, a QSAR study on a series of 1,2,3-triazole-pyrimidine derivatives as potential anticancer agents against the human gastric cancer cell line (MGC-803) utilized quantum chemical methods based on Density Functional Theory (DFT) to calculate molecular descriptors. nih.gov The resulting QSAR model demonstrated a strong correlation between the calculated descriptors and the observed bioactivity, expressed as the 50% inhibition concentration (IC50). nih.gov The statistical robustness of this model was confirmed by high values for the coefficient of determination (R²), cross-validated R² (CV. R²), and adjusted R² (Rₐ²), indicating its reliability in predicting the anticancer activity of new compounds within this chemical class. nih.gov
Similarly, 2D and 3D QSAR models have been developed for other related heterocyclic systems, such as thienopyrimidine derivatives, to predict their antimicrobial activity. researchgate.net These models have shown promising predictive capabilities, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.net
The selection of molecular descriptors is a critical step in the development of a robust QSAR model. A broad spectrum of descriptors is often calculated to capture the diverse physicochemical properties of the molecules. These can range from simple constitutional descriptors to more complex 3D descriptors. researchgate.net Some of the commonly employed descriptor classes in QSAR studies of similar heterocyclic compounds include:
Constitutional descriptors: Molecular weight, number of atoms, etc. researchgate.net
Topological descriptors: Connectivity indices, shape indices. researchgate.net
Geometrical descriptors: Molecular surface area, volume. researchgate.net
Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy. researchgate.net
Quantum-chemical descriptors: Charges on atoms, bond orders. nih.gov
The table below summarizes the statistical parameters of representative QSAR models developed for compounds structurally related to this compound, showcasing the predictive power of these in silico tools.
| Compound Series | Biological Activity | Statistical Method | R² | q² (or CV. R²) | Reference |
|---|---|---|---|---|---|
| 1,2,3-Triazole-pyrimidine derivatives | Anticancer (MGC-803) | MLR | 0.950 | 0.970 | nih.gov |
| Thienopyrimidine analogs | Antibacterial (S. aureus) | MLR | 0.9849 | 0.8881 | researchgate.net |
| Thienopyrimidine analogs | Antibacterial (E. coli) | MLR | 0.8719 | 0.7811 | researchgate.net |
| Dihydropyrimidinone derivatives | Anticancer (MCF-7) | Not Specified | 0.98 | 0.97 | nih.gov |
These predictive models are invaluable for guiding the rational design of new this compound derivatives with enhanced biological activities. By understanding the key molecular descriptors that positively or negatively influence a particular therapeutic effect, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Substituent Effects on Activity
The nature and position of various substituents on the thiazolo[5,4-d]pyrimidine (B3050601) ring system play a pivotal role in determining the biological efficacy of these compounds. Key factors that have been explored include the electronic effects of the substituents, their lipophilicity, the patterns of heteroaromatic substitutions, and the impact of halogenation.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the distribution of electron density within the thiazolo[5,4-d]pyrimidine core. This, in turn, can influence how the molecule interacts with its biological target. Studies on related thiazole-containing fused heterocyclic systems have shown that the introduction of both electron-donating and electron-withdrawing groups can lead to notable shifts in the spectroscopic properties of the molecules, which is indicative of altered electronic distributions. nih.gov For instance, in a computational study on thiazolo[5,4-d]thiazole derivatives, the introduction of such groups to peripheral pyridyl ligands was found to extend the distribution of molecular frontier orbitals and increase the electron density in the core structure. nih.gov
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a trifluoromethyl (CF3) group is a common strategy to increase lipophilicity. The CF3 group, with its three fluorine atoms, is a highly lipophilic and electronegative moiety. nih.govmdpi.com The inclusion of a trifluoromethyl group in the structure of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been shown to potentially improve the bioavailability of new compounds. nih.govmdpi.com It is anticipated that combining a trifluoromethyl group with the thiazolo[5,4-d]pyrimidine scaffold can lead to active compounds with favorable therapeutic properties. nih.govmdpi.com
In a study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, a series of derivatives were synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, highlighting the interest in this structural modification. nih.gov
Table 1: Physicochemical Properties of Selected Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Substituent at Position 3 | Substituent at Position 5 | Substituent at Position 7 |
| 2e | 4-Fluorophenyl | Trifluoromethyl | Oxo |
| 3b | Phenyl | Trifluoromethyl | Chloro |
| 4b | 4-Fluorophenyl | Trifluoromethyl | Ethylamino |
This table is based on data presented in a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and is intended for illustrative purposes.
The substitution pattern with various heteroaromatic rings on the thiazolo[5,4-d]pyrimidine core has been shown to be a key determinant of biological activity. For example, in a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, the nature of the substituent at both position 2 and position 5 was found to modulate the affinity for adenosine (B11128) A1 and A2A receptors. nih.gov
Specifically, compounds bearing an unsubstituted or a 5-methyl substituted furyl ring at the 5-position generally exhibited the highest affinity for the human A2A adenosine receptor. nih.gov This enhanced affinity is thought to be due to a polar interaction between the oxygen atom of the furyl ring and the amine function of asparagine 253 in the receptor. nih.gov The substituent at the 2-position also plays a significant role, with aryl or heteroaryl groups being investigated. nih.gov
The introduction of halogen atoms, particularly fluorine, into the structure of thiazolo[5,4-d]pyrimidine derivatives can have a profound effect on their pharmacological properties. Fluorine's high electronegativity and small size can alter the molecule's conformation, metabolic stability, and binding interactions with target proteins. mdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can lead to greater metabolic stability. mdpi.com
In the context of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, the insertion of a fluorine or chlorine atom into the 2-position of a benzyl substituent at the 2-position of the core structure led to the most potent compounds in the series. nih.gov Molecular docking studies suggest that these halogen atoms can have favorable interactions with nearby amino acid residues such as Leu267, Met270, and Tyr271. nih.gov One of the most potent compounds identified was 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine, which exhibited high affinity for both the human A1 and A2A adenosine receptors. nih.gov
Positional Isomerism and Regioselectivity in Biological Activity
The specific placement of substituents on the thiazolo[5,4-d]pyrimidine ring system, known as positional isomerism, is a critical factor that governs the biological activity of these compounds. The regioselectivity of substitutions at different positions of the heterocyclic core can lead to significant variations in pharmacological profiles.
Research has demonstrated that modifications at positions 2, 3, 5, and 7 of the thiazolo[5,4-d]pyrimidine scaffold can profoundly influence the biological activity of the resulting derivatives.
Position 2: The nature of the substituent at this position has been shown to be a key modulator of activity. For instance, in a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, varying the substituent at position 2 was a primary strategy for modulating affinity for adenosine receptors. nih.gov In another study, novel thiazolotriazolopyrimidine derivatives designed as potential adenosine A2A receptor antagonists featured various substitutions at the corresponding position, leading to compounds with high binding affinity. nih.gov
Position 3: Modifications at the N-3 position have also been explored. In a study focused on developing corticotropin-releasing factor (CRF) receptor antagonists, various substituted phenyl isothiocyanates were introduced at the N-3 position of a thiazolo[4,5-d]pyrimidine-2(3H)-thione core. nih.gov
Position 5: The substituent at position 5 has been identified as another critical determinant of biological activity. In the aforementioned study on 7-amino-thiazolo[5,4-d]pyrimidine derivatives, the nature of the group at position 5, in combination with the substituent at position 2, was crucial for modulating receptor affinity. nih.gov The introduction of a trifluoromethyl group at this position has also been a key strategy in the development of potential anticancer agents. nih.gov
Position 7: The group at the 7-position has been a frequent site of modification. In the development of CRF receptor antagonists, various alkylamino groups were introduced at the C-7 position. nih.gov Preliminary screening indicated that the length of the alkyl chains at this position was critical for optimal inhibitory effects, with chain lengths of 3-4 carbons being ideal. nih.gov Extending the carbon chain length beyond four carbons resulted in diminished activity. nih.gov
Table 2: Impact of Substitutions at Various Positions on the Biological Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
| 2 | Arylmethyl groups (e.g., 2-fluorobenzyl) | Modulation of adenosine A1 and A2A receptor affinity |
| 3 | Substituted phenyl groups | Development of CRF receptor antagonists |
| 5 | Heteroaromatic rings (e.g., furan-2-yl) | High affinity for adenosine A2A receptors |
| 7 | Alkylamino groups | Modulation of CRF receptor antagonism |
This table synthesizes findings from multiple studies to illustrate the importance of positional isomerism in the biological activity of thiazolo[5,4-d]pyrimidine derivatives and is for illustrative purposes.
Mechanistic Insights and Theoretical Chemical Applications
Proposed Reaction Mechanisms for Thiazolopyrimidine Formation
The formation of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold, a bioisostere of purine (B94841), is of significant interest due to the diverse biological activities of its derivatives. researchgate.net Several reaction mechanisms have been proposed, largely dependent on the starting materials. A prevalent and efficient method involves the reaction of a suitably substituted aminopyrimidine with an isothiocyanate.
One common pathway begins with a 5-amino-4,6-dichloropyrimidine. The initial step is a nucleophilic attack by the amino group of the pyrimidine (B1678525) onto the electrophilic carbon of the isothiocyanate. This forms a thiourea (B124793) intermediate. The subsequent crucial step is an intramolecular cyclization. The sulfur atom of the thiourea moiety acts as a nucleophile, attacking one of the adjacent carbon atoms on the pyrimidine ring that bears a chlorine atom. This displacement of the chloride ion leads to the formation of the fused thiazole (B1198619) ring, resulting in the 2-amino-7-chlorothiazolo[5,4-d]pyrimidine structure. researchgate.net This single-step process is noted for its mild conditions and good to excellent yields. researchgate.net
Another mechanistic pathway involves the cyclocondensation of a pyrimidinethione derivative with a reagent like ethyl chloroacetate (B1199739). The reaction is proposed to proceed through an initial S-alkylation of the pyrimidinethione, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, specifically a 1,5-exo-trig cyclization, which involves the attack of a ring nitrogen onto the carbonyl carbon of the ester group, leading to the elimination of an ethanol (B145695) molecule and the formation of the fused thiazolo[5,4-d]pyrimidine ring system. ekb.eg
The table below summarizes key steps in these proposed mechanisms.
| Starting Materials | Key Intermediate | Cyclization Step | Product Type |
| 5-Amino-4,6-dichloropyrimidine and Isothiocyanate researchgate.net | Thiourea derivative | Intramolecular nucleophilic attack of sulfur on the pyrimidine ring | 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine |
| Pyrimidine-2-thione and Ethyl chloroacetate ekb.eg | S-alkylated pyrimidine | 1,5-exo-trig intramolecular cyclization with elimination of ethanol | Thiazolo[5,4-d]pyrimidinone derivative |
These mechanisms highlight the versatility of pyrimidine precursors in constructing the fused thiazole ring, primarily through intramolecular nucleophilic cyclization pathways.
Theoretical Basis for Compound Stability and Electronic Properties
The stability and electronic characteristics of thiazolo[5,4-d]pyrimidine derivatives have been investigated using theoretical methods, primarily Density Functional Theory (DFT). researchgate.net These computational studies provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity and potential biological interactions.
DFT calculations can determine the molecular geometry and frontier orbital analysis for thiazolopyrimidine compounds. researchgate.net The planarity of the fused ring system is a key feature contributing to its aromatic character and stability. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets like enzymes or receptors. researchgate.net
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net For thiazolopyrimidine derivatives, this gap influences their potential as electron donors or acceptors in biochemical reactions. For instance, in a study of related thiazolopyrimidines, a compound with the lowest energy gap also displayed the highest softness and a high electrophilicity index, suggesting significant potential for biological activity. researchgate.net
Molecular docking studies, which simulate the binding of a ligand to a receptor, rely on the electronic properties of the molecule. For thiazolo[5,4-d]pyrimidine derivatives designed as receptor antagonists, docking simulations have shown that the bicyclic scaffold can engage in π–π stacking interactions with aromatic residues (like Phenylalanine) in the receptor's binding cavity. nih.govnih.gov Furthermore, specific nitrogen and exocyclic amine groups on the scaffold can form crucial hydrogen bonds with polar amino acid residues (such as Asparagine and Glutamate), anchoring the molecule within the active site. nih.gov
The table below outlines key electronic properties of thiazolopyrimidines derived from theoretical calculations.
| Property | Significance | Method of Study |
| Molecular Geometry | Determines the overall shape and planarity, affecting stability and interaction potential. | DFT Optimization |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net | DFT Calculations researchgate.net |
| Molecular Electrostatic Potential (MESP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net | DFT Calculations |
| Dipole Moment & Polarizability | Influences solubility and the ability to engage in non-covalent interactions. researchgate.net | DFT Calculations |
| Binding Mode | Predicts interactions (e.g., hydrogen bonds, π–π stacking) with biological targets. nih.govnih.gov | Molecular Docking nih.gov |
These theoretical approaches are invaluable for rational drug design, allowing for the prediction of molecular properties and the refinement of structures to enhance biological activity before synthesis.
Development of Novel Synthetic Methodologies Based on Mechanistic Understanding
A deeper understanding of the reaction mechanisms for thiazolopyrimidine formation has spurred the development of more efficient, versatile, and environmentally friendly synthetic methodologies. By identifying rate-limiting steps, reactive intermediates, and optimal reaction conditions, chemists have devised novel strategies that improve yield, reduce reaction times, and expand the scope of accessible derivatives.
One significant advancement is the use of microwave-assisted synthesis. tandfonline.com Understanding that the cyclization steps in thiazolopyrimidine formation are often the most energy-intensive, microwave irradiation can be applied to selectively heat the reaction mixture, dramatically accelerating the rate of these key transformations. This has led to the development of one-pot, three-component reactions where starting materials are converted to the final fused-ring product in a single step with significantly reduced reaction times. tandfonline.com
Solid-phase synthesis represents another mechanistically-driven innovation. rsc.org By anchoring the initial pyrimidine reactant to a solid support, chemists can easily add subsequent reagents and wash away byproducts, streamlining the multi-step synthesis of a library of derivatives. This approach was successfully developed by optimizing a direct amination reaction, a key step in the synthetic sequence, demonstrating how understanding the mechanism of a specific transformation can be leveraged for high-throughput chemistry. rsc.org The solid-phase approach has also overcome previous difficulties in introducing certain functional groups, which was achieved by a mechanistically informed choice of scaffold and catalyst. rsc.org
Furthermore, the drive for "green chemistry" has led to the development of catalyst-free and solvent-free reaction conditions. For related fused pyrimidines, understanding the intrinsic reactivity of the starting materials has allowed for condensation/cyclization sequences to be performed in benign solvents like acetone (B3395972) or even under neat conditions, completely avoiding the use of hazardous catalysts or solvents. ijnc.ir These methods are designed based on the knowledge that the planned sequence of bond-forming events can proceed efficiently with only thermal promotion.
The table below highlights novel synthetic methods and their mechanistic basis.
| Synthetic Methodology | Mechanistic Principle Exploited | Advantages |
| Microwave-Assisted Synthesis tandfonline.com | Acceleration of rate-limiting cyclization steps through efficient energy transfer. | Reduced reaction times, improved yields, enables one-pot procedures. tandfonline.com |
| Solid-Phase Synthesis rsc.org | Facilitation of sequential reactions and purification by immobilizing intermediates. | High-throughput synthesis of compound libraries, simplified purification. rsc.org |
| Green Synthesis (Catalyst/Solvent-Free) ijnc.ir | Leveraging the inherent reactivity of substrates to drive condensation and cyclization reactions. | Environmentally friendly, reduced cost, simplified workup. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Thiazolo[5,4-d]pyrimidine-2(1H)-thione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A widely used method involves reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide (CS₂) in dimethylformamide (DMF) under basic conditions (e.g., KOH), yielding the thione derivative . Alternative routes utilize 2-aminopyridine derivatives with CS₂ and alkylating agents (e.g., ethyl bromide) in ethanol under reflux with sodium ethoxide as a base, achieving moderate-to-high yields (60–85%) . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation relies on spectral techniques:
- NMR : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and sulfur/carbonyl environments.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.03 for C₆H₅N₃S₂) .
- X-ray Crystallography : Resolves fused-ring geometry and confirms thione tautomerism .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Studies highlight:
- Enzyme Inhibition : Potent PI3K inhibition (IC₅₀ = 0.8 µM) via competitive binding to the ATP pocket, validated by kinase assays .
- Antibacterial Activity : MIC values of 4–16 µg/mL against S. aureus and E. coli, assessed via broth microdilution .
- Anticancer Potential : Apoptosis induction in HeLa cells (IC₅₀ = 12 µM) through caspase-3 activation .
Q. Which analytical methods are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) .
- TGA/DSC : Thermal stability up to 200°C, with decomposition peaks at 220–250°C .
- FTIR : Confirms thione C=S stretch (1150–1250 cm⁻¹) and absence of oxidation byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological efficacy?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂ at position 5) enhances PI3K inhibition by 30% compared to unmodified derivatives .
- Alkylation at Sulfur : Benzyl or morpholine substitutions improve solubility and bioavailability (logP reduction from 2.5 to 1.8) without compromising activity .
- In Silico Docking : AutoDock Vina simulations predict binding affinities to adenosine A₂A receptors (ΔG = -9.2 kcal/mol), guiding rational design .
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM for PI3K) arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use identical ATP concentrations (10 µM) and enzyme batches.
- Control Compounds : Benchmark against known inhibitors (e.g., LY294002 for PI3K).
- Meta-Analysis : Cross-reference data from ≥3 independent studies to identify outliers .
Q. How can computational methods predict interactions with novel therapeutic targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (RMSD < 2 Å) to validate adenosine A₂A receptor antagonism .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at positions 2 and 7) using Schrödinger’s Phase .
- QSAR Models : Develop regression models (R² > 0.85) correlating substituent electronegativity with antibacterial potency .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Yield Optimization : Replace DMF with recyclable solvents (e.g., PEG-400) to improve atom economy .
- Purification : Transition from column chromatography to continuous crystallization for gram-scale production.
- Byproduct Management : LC-MS monitors thiourea adducts during alkylation; quenching with aqueous HCl minimizes impurities .
Q. How does the compound’s photophysical properties enable applications in chemosensing?
- Methodological Answer : this compound’s π-conjugated system exhibits fluorescence (λₑₘ = 450 nm) when incorporated into luminescent MOFs. These MOFs detect Hg²⁺ ions via fluorescence quenching (LOD = 0.1 nM) in aqueous media .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
